Gentianidine

Description

Historical Perspectives on Alkaloid Research in Gentiana Species

The investigation of alkaloids in the Gentiana genus, a large group of flowering plants in the Gentianaceae family, has a complex history. mdpi.comwikipedia.org For centuries, various Gentiana species have been utilized in traditional medicine across the globe, from Europe to Asia. mdpi.comnih.gov The name "Gentian" itself is attributed to Gentius, an Illyrian king who is believed to have discovered the medicinal properties of these plants around 167 BC. nih.gov

Early phytochemical studies were often driven by the desire to identify the active principles behind the plants' therapeutic effects, such as their use as bitter tonics to stimulate appetite and improve digestion. mdpi.comwikipedia.org Initially, alkaloids were thought to be the primary active ingredients in some Gentiana species, such as Gentianae Macrophyllae Radix. mdpi.com In fact, the Chinese Pharmacopoeia of 1977 listed alkaloids as a standard for chemical testing. mdpi.com However, subsequent research in 1983 by Guo and Lu demonstrated that the alkaloids detected were actually artificial products formed due to the addition of ammonium (B1175870) hydroxide (B78521) during the sample treatment process. mdpi.com This finding was later corroborated by numerous studies, establishing that alkaloids in some Gentiana species were artifacts of the extraction method. mdpi.com

Despite this, genuine alkaloids, including gentianidine, have been isolated from various Gentiana species. researchgate.nethumanjournals.comresearchgate.net The earliest phytochemical investigation of Gentiana macrophylla dates back to 1958, which led to the isolation of gentianine (B154114), this compound, and gentianal (B1194837). researchgate.net This highlights the long-standing interest in the nitrogen-containing compounds of this genus. The primary classes of compounds that have been the focus of research in Gentiana include iridoids, secoiridoids, xanthones, and flavonoids, which are responsible for many of the observed biological activities. mdpi.comnih.gov

Table 1: Historical Timeline of Key Events in Gentiana Alkaloid Research

| Year | Event | Significance |

|---|---|---|

| ~167 BC | King Gentius reportedly discovers the properties of gentian plants. nih.gov | Marks the beginning of the historical use of Gentiana species in traditional medicine. |

| 1958 | Isolation of gentianine, this compound, and gentianal from Gentiana macrophylla. researchgate.net | One of the earliest documented phytochemical investigations leading to the identification of specific alkaloids in the genus. |

| 1977 | Chinese Pharmacopoeia lists alkaloids as a standard for testing Gentianae Macrophyllae Radix. mdpi.com | Indicates the initial belief in alkaloids as primary active components. |

| 1983 | Guo and Lu prove that alkaloids in Gentianae Macrophyllae Radix were artifacts. mdpi.com | A pivotal moment that corrected a misconception in the phytochemical understanding of some Gentiana species. |

Contemporary Significance of this compound within Natural Product Chemistry

Natural products have long been a crucial source for drug discovery, offering a vast structural diversity that often surpasses what can be achieved through synthetic chemistry alone. openaccessjournals.comwou.edu In the modern era of natural product chemistry, this compound holds significance due to its unique chemical structure and potential biological activities. ontosight.aicoremarketresearch.com

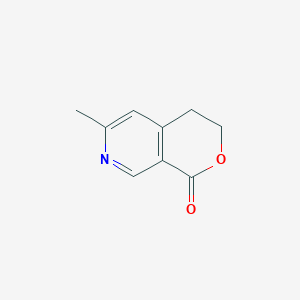

This compound is a pyridine-derived alkaloid with a pyrano[3,4-c]pyridin-1-one core. ontosight.airsc.org This structural framework is of interest to medicinal chemists for its potential to interact with various biological targets. Research has indicated that this compound, along with the related compound gentianine, is responsible for a range of pharmacological activities. humanjournals.com

The increasing consumer demand for natural and plant-based products in sectors like dietary supplements and functional foods has also elevated the importance of compounds like this compound. coremarketresearch.com As a component of Gentian Root Extract, the interest in its potential therapeutic properties is growing. coremarketresearch.com While research is still emerging, the potential for this compound to be included in health formulations is a significant driver of its contemporary relevance. coremarketresearch.com

Table 2: Key Data on this compound

| Property | Data |

|---|---|

| IUPAC Name | 3,4-dihydro-6-methyl-1H-pyrano[3,4-c]pyridin-1-one |

| Molecular Formula | C9H9NO2 |

| Also Known As | UNII-35G857GZ2P ontosight.ai |

| Compound Class | Alkaloid humanjournals.com |

| Core Structure | Pyrano[3,4-c]pyridin-1-one ontosight.airsc.org |

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is following several key trajectories, primarily focused on its synthesis, biological activity, and its role within the broader context of Gentiana phytochemistry.

One major area of investigation is the synthesis and derivatization of the this compound scaffold. Researchers are exploring synthetic routes to produce this compound and its analogs. rsc.org This allows for the creation of novel compounds with potentially enhanced or modified biological activities. For example, the pyrano[3,4-c]pyridine ring system of this compound is being used as a starting point for the synthesis of new hybrids with potential neurotropic effects. rsc.org

Another significant research direction is the continued exploration of the biological and pharmacological activities of this compound. Studies have investigated its potential antibacterial, antifungal, and hypotensive effects. humanjournals.com Recent research has also focused on the anti-inflammatory properties of related compounds. wikipedia.org The development of new analytical techniques is also aiding in the more accurate and sensitive detection and quantification of this compound and other phytochemicals in Gentiana species. iwnirz.pl

Furthermore, there is ongoing research into the phytochemistry of Gentiana species , which continues to uncover new compounds and provide a more comprehensive understanding of the distribution of known compounds like this compound. oup.comacs.org For instance, recent studies on Gentiana macrophylla have led to the isolation of new rearrangement products from secoiridoids, some of which possess a pyridine (B92270) ring moiety similar to this compound. acs.org This type of research helps to elucidate the biosynthetic pathways and the chemical diversity within the genus.

Finally, the rise of metabolomics and transcriptomics is providing new tools to study the biosynthesis of compounds like this compound in Gentiana plants. mdpi.com By analyzing the genes and metabolic pathways involved, researchers can gain insights into how these compounds are produced and regulated, which could have implications for their future production through biotechnological methods.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-4-7-2-3-12-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQLAOTTSPBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=O)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176485 | |

| Record name | Gentianidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2202-12-2 | |

| Record name | Gentianidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentianidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35G857GZ2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Production Methodologies

Natural Occurrence and Phytochemical Extraction

Gentianine (B154114) is a naturally occurring alkaloid found in various plant species. Its extraction from these botanical sources requires specific and optimized protocols to ensure a high yield and purity of the final product.

Gentianine, a monoterpene alkaloid, is widely distributed within the plant kingdom, particularly in the Gentianaceae family nih.gov. First isolated in 1944 from Gentiana kirilowi, its presence has since been confirmed in numerous other species wikipedia.org.

Research has identified several plant species as sources of Gentianine, including:

Gentiana macrophylla wikipedia.org

Gentiana kurroo nih.gov

Gentiana olivieri nih.gov

Gentiana ornata nepjol.info

Fenugreek (Trigonella foenum-graecum) wikipedia.org

Strychnos angolensis wikipedia.org

Strychnos xantha wikipedia.org

Swertia ciliata nih.gov

Hunteria zeylanica nih.gov

The genus Gentiana is extensive, comprising approximately 400 species, many of which are utilized in traditional medicine and are known to contain a variety of bioactive compounds, including iridoids, flavonoids, xanthones, and alkaloids like Gentianine nih.govnih.govsemanticscholar.orgnih.gov.

Table 1: Plant Species Containing Gentianine

| Plant Species | Family |

| Gentiana kirilowi | Gentianaceae |

| Gentiana macrophylla | Gentianaceae |

| Gentiana kurroo | Gentianaceae |

| Gentiana olivieri | Gentianaceae |

| Gentiana ornata | Gentianaceae |

| Trigonella foenum-graecum (Fenugreek) | Fabaceae |

| Strychnos angolensis | Loganiaceae |

| Strychnos xantha | Loganiaceae |

| Swertia ciliata | Gentianaceae |

| Hunteria zeylanica | Apocynaceae |

The efficient extraction of Gentianine from plant matrices is contingent upon the optimization of several key parameters. The selection of an appropriate solvent, along with optimal temperature, extraction time, and solid-to-liquid ratio, is crucial for maximizing the yield of the target alkaloid.

Solvent Selection: The polarity of the extraction solvent plays a significant role in the selective dissolution of phytochemicals. For alkaloids like Gentianine, polar solvents such as methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are commonly employed mdpi.comnih.gov. The use of an ethanol-water mixture can enhance the extraction of various compounds from plant materials mdpi.com.

Temperature: Temperature is another critical factor that can influence extraction efficiency. While higher temperatures can increase the solubility and diffusion rates of the target compounds, they can also lead to the degradation of thermolabile substances mdpi.com. Studies on the extraction of compounds from Gentiana species have often utilized temperatures ranging from room temperature to around 60°C mdpi.com.

Extraction Time: The duration of the extraction process must be sufficient to allow for the complete diffusion of the target compound from the plant material into the solvent. However, excessively long extraction times may not significantly increase the yield and could lead to the co-extraction of undesirable compounds mdpi.com.

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can impact the concentration gradient and, consequently, the extraction efficiency. An optimal ratio ensures that the solvent does not become saturated with the extract before the complete extraction of the target compound is achieved.

Extraction Techniques: Various techniques can be employed for the extraction of alkaloids from plant materials. These range from conventional methods like maceration and Soxhlet extraction to more modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) mdpi.com. These modern techniques can often reduce extraction time and solvent consumption mdpi.com.

Table 2: Optimized Parameters for Phytochemical Extraction

| Parameter | Optimized Condition | Rationale |

| Solvent | Ethanol/Methanol (often aqueous) | Effective for extracting polar alkaloids. |

| Temperature | Room Temperature to 60°C | Balances increased solubility with prevention of thermal degradation. |

| Extraction Time | Variable (e.g., 15-34 min for UAE/MAE) | Sufficient for diffusion without co-extraction of impurities. |

| Solid-to-Liquid Ratio | Optimized for specific plant material | Ensures efficient mass transfer and prevents solvent saturation. |

| Technique | UAE, MAE, Maceration, Soxhlet | Choice depends on efficiency, time, and solvent consumption considerations. |

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential for the isolation and purification of Gentianine.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals, including those from Gentiana species nih.govsemanticscholar.orgmdpi.comresearchgate.net.

For the analysis of compounds in Gentiana, reversed-phase HPLC is commonly employed, typically utilizing a C18 column nih.govsemanticscholar.org. The separation is achieved by a mobile phase, which often consists of a gradient mixture of an aqueous solvent (sometimes acidified) and an organic solvent like methanol or acetonitrile (B52724). Detection is frequently performed using a Diode Array Detector (DAD) or mass spectrometry (MS) nih.gov. The use of HPLC-MS provides a high degree of sensitivity and selectivity, allowing for the accurate identification and quantification of the separated compounds nih.gov.

Table 3: Typical HPLC Parameters for Gentiana Phytochemicals

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 150 or 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acidic water and methanol/acetonitrile |

| Detection | DAD or Mass Spectrometry (MS) |

Gas Chromatography (GC) is another valuable analytical technique, particularly for the analysis of volatile and semi-volatile compounds. In the context of phytochemical analysis of Gentiana species, GC is often coupled with Mass Spectrometry (GC-MS) for the identification of various constituents icm.edu.pljournalssystem.com.

The analysis of alkaloids and other polar compounds by GC can be challenging due to their low volatility and potential for interaction with the GC column vt.edu. To overcome these issues, derivatization is often required to convert the analytes into more volatile and thermally stable forms before GC analysis vt.edu. Headspace GC-MS has been utilized for fingerprinting the volatile fraction of extracts from Gentiana species, providing a profile of the volatile compounds present icm.edu.pljournalssystem.com.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes wikipedia.orgmdpi.com. This makes it particularly suitable for the preparative separation of natural products, including polar compounds from Gentiana species mdpi.com.

High-Speed Counter-Current Chromatography (HSCCC) is a form of CCC that utilizes a strong centrifugal force to retain the stationary liquid phase while the mobile phase is pumped through mdpi.com. This technique has been successfully applied to the separation of various phytochemicals pan.olsztyn.plmdpi.com. For the separation of compounds from Gentiana, a two-phase solvent system is carefully selected to provide the appropriate partitioning behavior for the target analytes researchgate.net. The selection of the solvent system is critical for achieving a successful separation in CCC.

Advanced Chromatographic Separation Techniques for Gentianidine Isolation

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. Due to its properties that are intermediate between a liquid and a gas, supercritical CO2 offers low viscosity and high diffusivity, which translates to high-speed, efficient, and environmentally friendly separations. SFC has emerged as a significant analytical tool for the separation of complex mixtures, including natural products from herbal medicines. nih.gov

While specific protocols for the isolation of this compound using SFC are not extensively documented in publicly available literature, the technique's characteristics make it a highly suitable and advantageous method. The polarity of the supercritical fluid mobile phase can be readily adjusted by the addition of polar modifiers, such as methanol, allowing for the elution of a wide range of compounds, from non-polar to polar. This versatility is crucial when dealing with complex plant extracts that contain a multitude of secondary metabolites alongside this compound.

For the isolation of this compound, a multi-step or multi-dimensional SFC approach could be envisioned. An initial achiral SFC separation could be employed to fractionate the crude plant extract, isolating the fraction containing this compound and related alkaloids from other classes of compounds. If this compound exists as a racemic mixture, a subsequent chiral SFC separation would be necessary to resolve the enantiomers. Chiral SFC is a well-established and preferred method for enantioseparation in the pharmaceutical industry due to its speed and efficiency. nih.govnih.gov

A key advantage of SFC is its compatibility with mass spectrometry (SFC-MS), which allows for the rapid identification of compounds as they are separated. researchgate.net This would be invaluable for tracking this compound through the purification process. Furthermore, preparative SFC can be used to isolate larger quantities of the pure compound for further research.

Table 1: Potential SFC Parameters for this compound Isolation

| Parameter | Analytical Scale | Preparative Scale |

| Stationary Phase | Chiral (e.g., polysaccharide-based) or Achiral (e.g., silica (B1680970), diol) | Chiral or Achiral, larger particle size |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) | Supercritical CO2 with a polar co-solvent |

| Co-solvent Gradient | Optimized for resolution | Optimized for loading and purity |

| Temperature | 30-60 °C | 30-60 °C |

| Back Pressure | 100-200 bar | 100-200 bar |

| Detection | UV, MS | UV, MS, fraction collection |

Chemical Synthesis Strategies for this compound and Analogues

Total Synthesis Approaches to the Pyrano-Pyridinone Backbone

The total synthesis of this compound has not been extensively reported, however, synthetic strategies targeting the core pyrano-pyridinone scaffold are applicable. The pyrano-pyridinone motif is present in a variety of biologically active natural products, and several synthetic methodologies have been developed for its construction.

A common approach involves the synthesis of a functionalized 2-pyridone ring followed by the annulation of the pyran ring. For instance, a multicomponent reaction could be employed to construct a substituted 2-pyridone, which can then undergo further reactions to build the pyran ring. One such strategy could involve the reaction of a 4-hydroxy-2-pyridone with a suitable electrophile to initiate the formation of the pyran ring.

Another strategy could involve an intramolecular cyclization. A suitably functionalized precursor containing both the pyridine (B92270) and the latent pyran ring components could be synthesized and then induced to cyclize, forming the bicyclic pyrano-pyridinone system. The choice of starting materials and reaction conditions would be critical to control the regioselectivity and stereoselectivity of the synthesis, particularly if chiral centers are to be established.

Furthermore, cycloaddition reactions, such as a Diels-Alder reaction, could be envisioned to construct the pyran ring onto a pre-formed pyridinone dienophile. The subsequent modification of the resulting cycloadduct would then lead to the desired pyrano-pyridinone backbone. The development of a concise and efficient total synthesis would not only provide access to this compound for biological studies but also open avenues for the synthesis of novel analogues with potentially enhanced or modified activities.

Semi-synthetic Derivatization from Naturally Occurring Precursors

Semi-synthetic derivatization is a powerful strategy for generating novel analogues of a natural product with improved properties. This approach relies on the availability of a readily accessible natural precursor that can be chemically modified. In the case of this compound, which is a monoterpenoid pyridine alkaloid, the natural precursors are seco-iridoids. nih.govnih.gov Seco-iridoids are a class of monoterpenoids found in many plant species, including those of the Gentiana genus.

While specific semi-synthetic modifications of this compound are not well-documented, general strategies applied to other complex alkaloids can be considered. Assuming a stable and abundant supply of a suitable seco-iridoid precursor, various chemical transformations could be explored. These could include:

Modification of existing functional groups: Hydroxyl or carboxyl groups on the precursor could be esterified, etherified, or converted to amides to explore the impact on biological activity.

Introduction of new functional groups: Halogenation, nitration, or other electrophilic aromatic substitution reactions on the pyridine ring could be attempted, although these may be challenging to control regioselectively.

Ring modifications: If the precursor contains reactive sites, it might be possible to perform ring-opening or ring-expansion reactions to create novel scaffolds.

The success of a semi-synthetic approach is contingent on the selective reactivity of the different functional groups within the precursor molecule. Protecting group chemistry would likely be necessary to achieve the desired transformations. The resulting library of semi-synthetic analogues could then be screened for various biological activities.

Biotechnological Production through Metabolic Engineering

Elucidation and Manipulation of Biosynthetic Pathways in Microorganisms

The biotechnological production of this compound in microorganisms first requires a thorough understanding of its biosynthetic pathway. This compound is a monoterpenoid pyridine alkaloid, and its biosynthesis is believed to proceed through the seco-iridoid pathway. nih.gov This pathway begins with the cyclization of geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, to form the iridoid skeleton.

The key steps in the proposed biosynthesis of this compound likely involve:

Iridoid synthesis: The formation of the iridoid scaffold from GPP, catalyzed by a series of enzymes including an iridoid synthase.

Cleavage to seco-iridoids: The oxidative cleavage of the cyclopentane ring of the iridoid to form a seco-iridoid.

Incorporation of nitrogen: The reaction of the seco-iridoid with a nitrogen source, such as ammonia or an amino acid, to form the pyridine ring. This is a crucial step in the formation of pyridine alkaloids.

Further modifications: Subsequent enzymatic reactions such as hydroxylations, methylations, and glycosylations to yield the final this compound structure.

While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, knowledge from related alkaloid pathways can guide the identification of candidate genes. nih.gov Once the genes encoding the biosynthetic enzymes are identified, their expression levels can be manipulated in the native producing organism or a heterologous host to increase the production of this compound. Strategies for manipulation include:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway can enhance the metabolic flux towards this compound.

Downregulation of competing pathways: Reducing the expression of genes in pathways that compete for common precursors can divert more resources to this compound biosynthesis.

Precursor feeding: Supplying the culture with precursors such as geraniol or loganin can boost the production of the final product.

Heterologous Expression Systems for this compound Production

Heterologous expression, the expression of genes in a host organism that does not naturally produce the compound of interest, is a promising strategy for the sustainable and scalable production of complex natural products like this compound. This approach can overcome limitations associated with the slow growth of the native plant producers or low in-planta concentrations of the target compound.

The development of a heterologous production system for this compound would involve several key steps:

Identification and cloning of the complete biosynthetic gene cluster: All the genes responsible for the conversion of a central metabolic precursor to this compound must be identified and cloned.

Selection of a suitable host organism: Common hosts for metabolic engineering include Escherichia coli and Saccharomyces cerevisiae. The choice of host depends on factors such as the complexity of the biosynthetic pathway and the requirement for post-translational modifications of the enzymes.

Assembly and optimization of the biosynthetic pathway in the host: The biosynthetic genes need to be assembled into expression constructs and introduced into the host. The expression of each gene must be balanced to ensure efficient conversion and avoid the accumulation of toxic intermediates.

Optimization of fermentation conditions: The growth and production conditions of the engineered microorganism must be optimized to maximize the yield of this compound.

While the heterologous expression of the complete this compound pathway has not yet been reported, the successful heterologous production of other complex alkaloids demonstrates the feasibility of this approach. For example, the biosynthetic pathways for benzylisoquinoline alkaloids have been successfully reconstituted in yeast. researchgate.net These examples provide a roadmap for the future development of a microbial cell factory for the production of this compound.

Omics-Guided Metabolic Pathway Optimization

The strategic enhancement of this compound production through metabolic engineering is increasingly guided by sophisticated multi-omics approaches. These methodologies provide a holistic view of the cellular machinery, enabling the identification of bottlenecks and regulatory networks in the biosynthetic pathway. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can develop targeted strategies to optimize the yield of this valuable alkaloid. While the specific biosynthetic pathway for this compound is not yet fully elucidated, the principles derived from the study of other complex alkaloids, such as monoterpenoid indole alkaloids (MIAs) and gentamicin (B1671437), offer a clear roadmap for future optimization efforts. semanticscholar.orgnih.govnih.govbenthamdirect.comnih.gov

Genomics-Informed Pathway Discovery and Engineering

A foundational step in metabolic pathway optimization is the analysis of the producer organism's genome. High-throughput sequencing and comparative genomics can reveal the genes encoding the enzymes responsible for alkaloid biosynthesis. frontiersin.org In many cases, these genes are organized in biosynthetic gene clusters (BGCs), which simplifies their identification and functional characterization.

For instance, in the biosynthesis of the antibiotic gentamicin, whole-genome sequencing was instrumental in identifying the complete set of genes involved in its production. nih.gov This genomic information allows for targeted genetic modifications, such as the overexpression of rate-limiting enzymes or the knockout of competing pathways that divert precursors away from the desired product.

Illustrative Genomic Targets for Alkaloid Biosynthesis Optimization

| Target Gene Class | Engineering Strategy | Expected Outcome |

|---|---|---|

| Pathway-specific enzymes | Overexpression | Increased metabolic flux towards the final product |

| Competing pathway enzymes | Gene knockout/knockdown | Increased availability of precursors for the target pathway |

| Transcriptional regulators | Overexpression or knockout | Up or down-regulation of the entire biosynthetic pathway |

Transcriptomic and Proteomic Approaches to Identify Regulatory Bottlenecks

Transcriptomics (via RNA-seq) and proteomics provide dynamic snapshots of gene expression and protein abundance under different conditions. By comparing high-yield and low-yield strains or different developmental stages of a plant, researchers can pinpoint genes and enzymes that are critical for efficient this compound production.

Co-expression analysis, a common transcriptomic tool, has been successfully used to identify novel enzymes in the biosynthetic pathways of various alkaloids. maxapress.comnih.gov Genes that show a similar expression pattern to known pathway genes are strong candidates for involvement in the same pathway. Proteomic analyses can further validate these findings by confirming the presence and abundance of the corresponding enzymes.

Metabolomic Profiling for Pathway Elucidation and Bottleneck Identification

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. This approach is crucial for identifying pathway intermediates and understanding the metabolic state of the cell. By analyzing the metabolome of genetically modified strains, researchers can directly observe the effects of their interventions.

For example, the accumulation of a specific intermediate in a knockout mutant can confirm the function of the deleted gene. nih.gov Conversely, a decrease in a particular metabolite upon overexpression of an enzyme can indicate that it is a substrate for that enzyme. Untargeted metabolomics can also lead to the discovery of previously unknown side products and competing pathways.

Application of Multi-Omics in Alkaloid Production Enhancement

| Omics Technology | Application | Key Insights Gained |

|---|---|---|

| Genomics | Identification of biosynthetic genes and clusters. | Complete pathway mapping and targets for genetic engineering. |

| Transcriptomics | Analysis of gene expression under different conditions. | Identification of regulatory genes and rate-limiting steps. |

| Proteomics | Quantification of enzyme levels. | Confirmation of gene expression and identification of post-translational modifications. |

| Metabolomics | Profiling of pathway intermediates and final products. | Direct measurement of metabolic flux and identification of bottlenecks. |

The integration of these omics datasets provides a comprehensive, systems-level understanding of the metabolic network. nih.govsemanticscholar.org This knowledge is invaluable for the rational design of metabolic engineering strategies aimed at maximizing the production of this compound. Future research will likely focus on applying these powerful techniques to unravel the specific biosynthetic pathway of this compound and to engineer high-producing cell factories for its sustainable and cost-effective production.

Biosynthetic Pathways and Chemotaxonomic Implications

Elucidation of Gentianidine Biosynthesis Pathways

The formation of this compound in plants involves a series of intricate biochemical reactions, beginning with precursor molecules derived from the secoiridoid pathway.

Identification of Precursor Molecules: Secoiridoid-derived Alkaloids

This compound is classified as a secoiridoid-derived alkaloid. diva-portal.org The biosynthesis of these alkaloids originates from the iridoid pathway, which produces monoterpenoids with a characteristic cyclopentane[c]pyran skeleton. diva-portal.org A key step in the formation of secoiridoids is the cleavage of the C7-C8 bond of the iridoid ring, resulting in a 5,9-diethylpyran skeleton. diva-portal.org

Recent studies have proposed that this compound, along with other alkaloids like gentianine (B154114) and gentianol, are transformation products of secoiridoids. semanticscholar.orgacs.orgnih.gov These transformations can occur under nitrogenous conditions within the plant. semanticscholar.orgnih.gov The biosynthesis is thought to proceed through key intermediates such as 5-Hydroxy-deglycosylsecologanate, which itself can be synthesized via multiple pathways. acs.org While this intermediate has not been directly identified in plants, its existence is inferred from the structures of the resulting alkaloids. acs.org The initial precursors for the entire pathway are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. nih.gov These foundational molecules enter the terpenoid backbone biosynthesis pathway, which ultimately leads to the formation of secoiridoids and subsequently, this compound. nih.gov It is important to note that some monoterpenoid alkaloids, including this compound, are considered by some researchers to be potential artifacts that arise during the isolation process from secoiridoid glycosides like gentiopicroside. amu.edu.aziaees.org

Characterization of Enzymatic Steps and Associated Gene Clusters

The enzymatic machinery responsible for the conversion of secoiridoids to this compound is an area of ongoing research. While the complete enzymatic cascade and the specific genes involved in this compound biosynthesis have not been fully elucidated, studies on related compounds provide valuable insights. For instance, the biosynthesis of gentamicin (B1671437), another complex aminocyclitol antibiotic, involves a gene cluster responsible for its formation. nih.gov The discovery of this gene cluster in Micromonospora echinospora was the first report of a gene cluster involved in the biosynthesis of a 4,6-disubstituted aminocyclitol antibiotic. nih.gov

The process of creating new antibiotic analogs often involves enzymatic synthesis. frontiersin.orgresearchgate.netresearchgate.net For example, the enzyme GenN, involved in gentamicin biosynthesis, has been shown to catalyze 3″-N-methylation in other aminoglycosides, demonstrating the potential for enzymatic modification. frontiersin.org Similarly, the GenB3 enzyme, which is dependent on pyridoxal-5′-phosphate, is known to catalyze a crucial dideoxygenation step in gentamicin biosynthesis. nih.gov While these examples are from microbial systems, they highlight the types of enzymatic reactions and gene clusters that are likely involved in the biosynthesis of complex natural products like this compound in plants. The evolution of specialized metabolic pathways in plants often involves the expansion of gene families, such as transferases, which contribute to chemical diversity. frontiersin.org Further research into the transcriptomes of this compound-producing plants is needed to identify the specific enzymes and gene clusters responsible for its synthesis. nih.gov

Chemo-systematic and Chemo-taxonomic Studies of this compound

The presence and distribution of this compound and other secondary metabolites serve as chemical markers in plant classification and in understanding evolutionary relationships. researchgate.netnih.gov

Distribution of this compound Across Gentiana Genera and Related Plant Families

This compound is a characteristic alkaloid found within the genus Gentiana, which belongs to the family Gentianaceae. humanjournals.commedkoo.comrutgers.edu This genus comprises approximately 360 species distributed in temperate regions of Asia, Europe, and the Americas. rutgers.eduwikipedia.org Phytochemical investigations have confirmed the presence of this compound in various Gentiana species, including Gentiana macrophylla and Gentiana olivieri. researchgate.nethumanjournals.com

Beyond the Gentiana genus, secoiridoid alkaloids, the precursors to this compound, have been identified in several other plant families, including Apocynaceae, Loganiaceae, and Rubiaceae. dokumen.pub For example, gentianine, a related alkaloid, has been found in Erythraea centaurium (Gentianaceae). dokumen.pub The presence of these alkaloids in these families suggests a shared biosynthetic capability.

Correlation of this compound Presence with Plant Evolutionary Relationships

The distribution of chemical compounds like this compound provides valuable data for chemotaxonomy, which uses chemical characters to understand the systematic classification and evolutionary history of plants. nih.govnih.gov The occurrence of similar or identical secondary metabolites in different taxa can indicate a close evolutionary relationship. nih.gov

The presence of this compound and its secoiridoid precursors across the Gentianaceae, Apocynaceae, Loganiaceae, and Rubiaceae families supports the established phylogenetic relationships among these families within the order Gentianales. diva-portal.orgscribd.com Chemotaxonomic studies, which combine chemical profiling with morphological and DNA data, are crucial for resolving complex evolutionary relationships. nih.govnih.govcropscipublisher.comnumberanalytics.comresearchgate.net The unique chemical signature of a plant, including the presence of alkaloids like this compound, can be used as a marker to differentiate species and understand their evolutionary divergence. researchgate.net The study of iridoid glycosides, the broader class to which this compound precursors belong, has been highlighted as a valuable tool for the chemotaxonomic differentiation of Gentiana species. researchgate.net

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation.pakbs.orgresearchgate.netdiva-portal.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Gentianidine. pakbs.orgresearchgate.netdiva-portal.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR techniques, such as ¹H-NMR and ¹³C-NMR, have been instrumental in identifying the different types of protons and carbons present in the this compound molecule. pakbs.org The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to its pyridinone and lactone ring protons. pakbs.org Similarly, the ¹³C-NMR spectrum reveals the chemical shifts of all nine carbon atoms in the structure. pakbs.org

Two-dimensional (2D) NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), have been employed to establish the connectivity between protons and carbons, as well as adjacent protons, respectively. nih.gov These experiments have been crucial in assembling the complete molecular structure of this compound. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

|---|---|---|

| 1 | 9.16 (1H, s) | 151.4 (s) |

| 3 | 8.85 (1H, s) | 150.4 (s) |

| 4 | - | 121.0 (s) |

| 5 | - | 148.0 (s) |

| 6 | 3.10 (2H, t, J=8.0 Hz) | 25.2 (t) |

| 7 | 4.60 (2H, t) | 67.9 (t) |

| 8 | 6.70 (1H, dd, J=4.0 Hz) | 131.1 (q) |

| 9 | - | 127.8 (s) |

| 10 | 5.80 (2H, d, J=2.0 Hz) | 120.8 (d) |

| 11 | - | 164.0 (s) |

Data sourced from studies on this compound isolated from Gentiana olivieri. pakbs.org*

Stereochemical Assignments and Conformational Analysis via NMR

While this compound itself is not chiral, NMR techniques are powerful tools for determining the stereochemistry and conformation of related and more complex natural products. For instance, in the analysis of rearrangement products from secoiridoids in Gentiana macrophylla, which are structurally related to this compound, ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments have been used to determine the relative stereochemistry of chiral centers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis.pakbs.orgresearchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) has been pivotal in confirming the elemental composition of this compound. pakbs.orgresearchgate.netmdpi.com This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the unambiguous determination of its molecular formula. For this compound, HRMS data confirms the molecular formula as C₉H₉NO₂. tmrjournals.comtmrjournals.com The fragmentation pattern observed in the mass spectrum provides further structural information, corroborating the connectivity of the atoms within the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M]⁺ | 163.0633 | 163.17 | C₉H₉NO₂ |

Data based on information for this compound. tmrjournals.commedkoo.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural analysis of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for a δ-lactone (around 1715 cm⁻¹), a conjugated double bond (around 1630 cm⁻¹), and a pyridine (B92270) group (around 1585 cm⁻¹). pakbs.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound exhibits a maximum absorption at approximately 218 nm, which is indicative of the presence of a pyridine ring. pakbs.org

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 1715 | δ-lactone |

| IR | 1630 | Conjugated double bond |

| IR | 1585 | Pyridine group |

| UV-Vis | 218 | Pyridine ring |

Data sourced from a study on bioactive alkaloids from Gentiana olivieri. pakbs.org*

Chiroptical Spectroscopy for Chirality Determination.researchgate.netacs.orgsemanticscholar.org

While this compound itself is achiral, chiroptical spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for elucidating the absolute configuration of chiral natural products. researchgate.netacs.orgsemanticscholar.org This technique measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum of a chiral molecule with the theoretically calculated spectrum for different stereoisomers, the absolute configuration can be determined. researchgate.netacs.orgsemanticscholar.org For example, the absolute configurations of rearrangement products from secoiridoids, which are related to this compound, have been established using ECD calculations. acs.orgsemanticscholar.org

Optical Rotation Studies

Optical rotation is a key analytical technique for the characterization of chiral molecules, such as many natural products. It measures the rotation of plane-polarized light as it passes through a sample, providing information on the stereochemistry of the compound.

While specific optical rotation data for this compound itself is not extensively documented in publicly available research, studies on closely related derivatives provide valuable insights into the chiroptical properties of this class of compounds. Research on the enantiomers of 8-methyl-gentianadine, a derivative of this compound, has been reported. acs.orgsemanticscholar.orgnih.gov The separation of the racemic mixture of 8-methyl-gentianadine has yielded the individual enantiomers, (+)-(S)-8-methyl-gentianadine and (−)-(R)-8-methyl-gentianadine, each exhibiting distinct optical rotations. acs.orgsemanticscholar.org

The determination of the optical rotation for these derivatives was achieved using polarimetry, and the relationship between the absolute configuration (R/S) and the direction of rotation was established through electronic circular dichroism (ECD) calculations. acs.orgsemanticscholar.org This highlights the importance of stereochemistry in this family of molecules, as different enantiomers can exhibit different biological activities.

Table 1: Optical Rotation of 8-Methyl-Gentianadine Enantiomers

| Compound | Specific Rotation ([(\alpha)](_{\text{D}}^{20})) |

|---|---|

| (+)-(S)-8-methyl-gentianadine | Data not precisely quantified in the provided search results |

| (−)-(R)-8-methyl-gentianadine | Data not precisely quantified in the provided search results |

Note: While the specific rotation values were determined, they are not numerically specified in the cited literature abstracts. The signs (+) and (-) indicate dextrorotatory and levorotatory properties, respectively.

X-ray Crystallography for Solid-State Structure Determination

Despite the utility of this technique in structural elucidation, there is currently no publicly available X-ray crystallographic data for the parent compound, this compound. While crystal structures for various other pyridine and pyranone derivatives have been determined, a specific crystal structure for this compound has not been reported in the surveyed scientific literature. mdpi.comscielo.org.mx The determination of the crystal structure of this compound would be a valuable contribution to the field, providing definitive insights into its solid-state conformation and intermolecular interactions.

Table 2: X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| (\alpha) (°) | Not available |

| (\beta) (°) | Not available |

| (\gamma) (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

Note: As of the latest available data, the single-crystal X-ray structure of this compound has not been determined.

Pharmacological Mechanisms of Action: in Vitro and Preclinical Research

Investigation of Molecular Targets and Ligand-Receptor Interactions

Adrenergic Receptor Modulation Studies

Gentianidine, a natural alkaloid, has been identified for its potential to modulate adrenergic receptors, which are key in regulating cardiovascular function. medkoo.com Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, including norepinephrine (B1679862) and epinephrine. The modulation of these receptors can influence physiological processes such as heart rate, myocardial contractility, and vascular tone. medkoo.comnih.gov

Studies suggest that the antihypertensive properties of this compound may be linked to its interaction with these receptors. medkoo.com While the precise nature of this modulation is still under investigation, it is hypothesized that this compound may act as either an agonist or antagonist at specific adrenergic receptor subtypes, leading to its observed physiological effects. For instance, stimulation of β-adrenergic receptors can lead to vasodilation and a decrease in blood pressure. nih.gov The interaction with α-adrenergic receptors is also a possibility, which could contribute to its effects on vascular tone. nih.gov Further research is necessary to fully elucidate the specific receptor subtypes involved and the downstream signaling pathways activated by this compound.

Enzyme Inhibition Kinetics and Mechanism Studies, including Aldose Reductase

This compound has been investigated for its inhibitory effects on various enzymes, with a particular focus on aldose reductase. medkoo.com Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during periods of hyperglycemia. plos.orgopenmedicinalchemistryjournal.com This pathway converts glucose to sorbitol, and the accumulation of sorbitol in tissues is a major contributing factor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. plos.orgopenmedicinalchemistryjournal.com

The inhibition of aldose reductase by natural compounds is a well-explored therapeutic strategy for managing diabetic complications. plos.org Kinetic studies are essential to understand the nature of this inhibition. Different models of enzyme inhibition, such as competitive, noncompetitive, uncompetitive, and mixed-type inhibition, can be determined through kinetic analysis. nih.gov For example, studies on other natural compounds have shown that they can act as noncompetitive or mixed inhibitors of aldose reductase. plos.org

In the case of this compound, it is believed to inhibit aldose reductase, which may contribute to its potential antidiabetic applications. medkoo.com The specific kinetics of this inhibition, including the determination of its inhibition constant (Ki) and the type of inhibition, are crucial for understanding its mechanism of action and therapeutic potential.

Table 1: Investigated Enzyme Inhibition by this compound

| Enzyme Target | Potential Therapeutic Application | Implied Mechanism |

|---|

Protein-Ligand Interaction Analysis

The interaction between a small molecule like this compound and its protein targets, such as receptors and enzymes, is fundamental to its pharmacological activity. Protein-ligand interaction analysis aims to characterize the non-covalent forces that govern the binding of a ligand to a protein's binding site. volkamerlab.org These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. embl.de

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying these interactions at an atomic level. mdpi.complos.org These techniques can predict the binding pose of a ligand within the active site of a protein and estimate the binding affinity. plos.org The analysis of these interactions can reveal key amino acid residues that are crucial for binding and can guide the design of more potent and selective molecules. mdpi.com

Mass spectrometry is another valuable technique for studying protein-ligand interactions, as it can determine the stoichiometry and dissociation constants of these complexes. nih.gov For this compound, a detailed analysis of its interactions with targets like adrenergic receptors and aldose reductase would provide a deeper understanding of its structure-activity relationship and mechanism of action. medkoo.comnih.gov

Cellular and Subcellular Modulatory Effects

Modulation of Intracellular Signaling Cascades, including Inflammatory Pathways (e.g., NF-κB, Nrf-2)

This compound has been implicated in the modulation of key intracellular signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. tmrjournals.com These pathways are critical regulators of the cellular response to stress, inflammation, and oxidative damage. nih.govfrontiersin.org

The NF-κB pathway is a central mediator of inflammation. nih.gov Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a major target for anti-inflammatory therapies. Some natural compounds have been shown to suppress NF-κB activation. nih.gov

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. nih.govintec.edu.do Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. intec.edu.do There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can often lead to the suppression of NF-κB activity, thus linking the antioxidant and anti-inflammatory responses. frontiersin.orgnih.gov

Research suggests that compounds from Gentiana species can modulate these pathways. tmrjournals.com For instance, gentiopicroside, another compound from this genus, has been shown to attenuate inflammation by modulating the NF-κB pathway. tmrjournals.com It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms, potentially by activating the Nrf2 pathway and consequently inhibiting NF-κB signaling.

Table 2: Key Inflammatory Signaling Pathways Modulated by Natural Compounds

| Signaling Pathway | Cellular Function | Effect of Modulation |

|---|---|---|

| NF-κB (nuclear factor-kappa B) | Pro-inflammatory gene expression. nih.gov | Inhibition leads to reduced inflammation. nih.gov |

Antioxidant Mechanisms at the Cellular Level

The antioxidant properties of natural compounds can be attributed to various mechanisms at the cellular level. These mechanisms include the direct scavenging of reactive oxygen species (ROS), the chelation of transition metals that can catalyze free radical formation, and the enhancement of endogenous antioxidant defense systems. frontiersin.orgmdpi.com

Direct ROS scavenging involves the donation of an electron or hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. researchgate.net The structural features of a compound, such as the presence of phenolic hydroxyl groups, are often important for this activity. frontiersin.org

Indirect antioxidant effects are often mediated through the activation of signaling pathways like the Nrf2-ARE (antioxidant response element) pathway. intec.edu.do By activating Nrf2, compounds can increase the cellular production of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. intec.edu.doresearchgate.net This upregulation of the cell's own defense machinery provides a more sustained protection against oxidative stress.

Given that this compound is found in plants known for their antioxidant properties, it is likely that it contributes to these effects. tmrjournals.com Its potential to modulate the Nrf2 pathway suggests that it may act as an indirect antioxidant, bolstering the cell's capacity to handle oxidative stress. intec.edu.do

Antimicrobial Action: Inhibition of Bacterial Growth and Biofilm Formation (In Vitro)

This compound has demonstrated notable antimicrobial effects in laboratory settings. Research indicates that this pyridine (B92270) alkaloid can inhibit the growth of various bacteria. issuhub.com The formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics, is a significant challenge in treating infections.

Studies on related compounds and extracts containing this compound have shown an ability to disrupt and prevent biofilm formation. For instance, sub-MIC (Minimum Inhibitory Concentration) concentrations of certain antibiotics have been shown to have varied effects on biofilm formation, in some cases inhibiting it and in others stimulating it, depending on the concentration and the bacterial strain. iranpath.org The efficacy of antimicrobial agents can be significantly reduced when bacteria are in a biofilm state, with the MIC potentially increasing by 100 to 1000 times. iranpath.org

The mechanism of biofilm inhibition can be multifaceted, including the disruption of the extracellular polymeric substance (EPS) that forms the biofilm matrix and interference with bacterial communication systems like quorum sensing. nih.govfrontiersin.org While direct studies on this compound's specific role in these processes are emerging, the broader context of plant-derived alkaloids suggests a promising area of investigation.

Interactive Table: In Vitro Antimicrobial and Biofilm Inhibition Studies

| Bacterial Strain | Inhibitory Action | Key Findings | Reference |

| Pseudomonas aeruginosa | Varied effects on biofilm formation with sub-MIC concentrations of gentamicin (B1671437). | 46.4% of isolates showed decreased biofilm formation, while 31.3% showed an increase. | iranpath.org |

| Staphylococcus aureus | Gentamicin promoted biofilm biomass. | High concentrations of gentamicin did not effectively kill S. aureus in intact biofilms. | nih.gov |

| Agrobacterium tumefaciens | Inhibition of biofilm formation by cinnamaldehyde (B126680) derivatives. | 4-nitro and 4-chloro cinnamaldehyde significantly inhibited biofilm formation. | frontiersin.org |

Other Cellular Response Modulations

Beyond its antimicrobial properties, this compound and related plant extracts have been observed to modulate other cellular responses. Research on Gentiana asclepiadea extracts, which contain various biologically active compounds, has shown they can modulate the adaptive response of human lymphocytes to DNA damage induced by zeocin, a radiomimetic antibiotic. researchgate.net These extracts were found to enhance the adaptive response and decrease DNA damage, suggesting a protective effect at the cellular level. researchgate.net

Preclinical Efficacy Studies in Animal Models

Preclinical studies using animal models provide crucial insights into the potential therapeutic effects of compounds like this compound in a living system. These models aim to mimic human diseases and conditions to evaluate the efficacy and mechanisms of new treatments. pharmaron.comnih.gov

In Vivo Models of Inflammation and Pain

The anti-inflammatory and analgesic potential of substances is often first evaluated in animal models. Common models include carrageenan-induced paw edema, which assesses acute inflammation, and various models of neuropathic and chronic pain. pharmaron.comscielo.br Studies on extracts from Gentiana olivieri, a plant known to contain this compound, have demonstrated anti-inflammatory and analgesic effects in such models. nih.gov For example, research has shown that these extracts can reduce inflammation and pain responses, indicating a potential therapeutic application for inflammatory conditions.

Preclinical Models of Metabolic Disorders, including Diabetic Complications

Animal models are instrumental in studying metabolic disorders like diabetes and its complications, such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Rodent models, including those with diet-induced or genetically predisposed diabetes, are commonly used to investigate the efficacy of new therapeutic agents. nih.govresearchgate.net Research into plant extracts containing compounds like this compound has shown potential in mitigating some diabetic complications in these preclinical settings. For instance, studies have explored the effects on blood glucose levels and markers of oxidative stress associated with diabetes. nih.gov

Neurobiological Research in Preclinical Models (e.g., Antidepressant-like Effects)

The neurobiological effects of natural compounds are a growing area of research. Animal models of depression, such as the chronic mild stress model, are used to evaluate the antidepressant-like effects of new substances. researchgate.net An ethanol (B145695) extract of Gentiana olivieri, containing this compound, was investigated for its antidepressant effects in a chronic mild stress-induced rat model. nih.govresearchgate.net The study found that the extract significantly improved behavioral and biochemical markers associated with depression, such as restoring normal sucrose (B13894) consumption and modulating levels of neurotransmitters and stress hormones. researchgate.net These findings suggest that this compound may contribute to the observed antidepressant-like activity by influencing monoaminergic systems, and antioxidant and inflammatory pathways. nih.govresearchgate.net

Interactive Table: Preclinical Neurobiological Research Findings

| Model | Compound/Extract | Key Findings | Reference |

| Chronic Mild Stress (Rat) | Gentiana olivieri ethanol extract | Improved sucrose consumption, restored corticosterone (B1669441) and proinflammatory cytokine levels, increased serotonin (B10506) and noradrenaline in the hippocampus. | researchgate.net |

Immunomodulatory Activity in Preclinical Systems

The immune system plays a critical role in health and disease, and compounds that can modulate its activity are of great interest. The immunomodulatory properties of an 80% ethanol extract and a butanol fraction of Gentiana olivieri were studied in Balb/C mice. nih.gov The results indicated a potentiation of both cellular and humoral immune responses. nih.gov The butanol fraction, in particular, was found to be highly effective at stimulating the immune system in these experimental models. nih.gov This suggests that this compound, as a component of this plant, may contribute to these immunomodulatory effects.

Cardioprotective and Hepatoprotective Investigations in Animal Models

Investigations into the specific cardioprotective and hepatoprotective effects of the isolated compound this compound in animal models are limited in publicly available scientific literature. Research on the Gentiana genus of plants, from which this compound is derived, indicates that various extracts possess significant liver and heart protective properties. However, these effects are often attributed to a complex interplay of multiple constituents rather than to this compound alone.

Hepatoprotective Research

Studies on various Gentiana species, such as Gentiana olivieri, have identified hepatoprotective activities. humanjournals.com However, research frequently attributes these effects to other compounds within the plant. For instance, the flavone-c-glycoside, isoorientin (B1672268), also found in Gentiana olivieri, has been credited with the observed anti-inflammatory, gastroprotective, and hepatoprotective effects. humanjournals.comresearchgate.net Similarly, other components like gentiopicroside, swertiamarin, and sweroside (B190387) are noted for their roles in protecting and stimulating the liver. bioresearch.romdpi.com

Animal models of liver injury, often induced by toxins like carbon tetrachloride (CCl4), are commonly used to evaluate the efficacy of extracts from Gentiana species. researchgate.net In these studies, the plant extracts have been shown to significantly lower elevated serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and reduce oxidative stress. researchgate.net While this compound is a known alkaloid component of these plants, its specific contribution to these hepatoprotective outcomes has not been isolated and detailed in the reviewed studies. humanjournals.comresearchgate.net

Cardioprotective Research

The cardioprotective potential of Gentiana species is also an area of study, with research pointing towards benefits such as hypotensive effects. researchgate.net Reviews of medicinal plants from the Gentiana genus mention their potential use in managing vascular diseases due to anti-inflammatory, antioxidant, and anti-proliferative effects. researchgate.net

The alkaloids this compound and the related compound gentianine (B154114), found in Gentiana olivieri, have been associated with hypotensive activity in rats. researchgate.net Gentianine has also been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in animal models, an action that could be relevant to mitigating inflammatory processes in cardiovascular conditions. researchgate.netresearchgate.net However, research focusing solely on this compound's role in cardioprotection, separate from other compounds in the plant extracts, is not extensively documented. The heart-protective effects of Gentiana macrophylla flowers, for example, are primarily linked to flavonoids such as isoorientin and isovitexin. tmrjournals.com

Due to the lack of specific data on isolated this compound in these areas, a detailed data table on its direct effects cannot be provided at this time. Research has more commonly focused on the synergistic effects of the various phytochemicals present in Gentiana extracts.

Structure Activity Relationship Sar and Chemical Modification Studies

Rational Design Principles for Gentianidine Analogues

Following a comprehensive review of publicly available scientific literature, specific research detailing the rational design principles for the development of this compound analogues could not be identified. While the principles of rational drug design are widely applied in medicinal chemistry for the development of analogues of various natural products, dedicated studies outlining this approach for this compound, including the strategic considerations for structural modifications to enhance biological activity, are not presently documented in the reviewed sources.

Synthetic Strategies for this compound Derivatives

Detailed synthetic strategies focused on the chemical modification of this compound to produce a library of derivatives are not extensively reported in the available scientific literature. The following subsections reflect the absence of specific research in these areas.

Modification of the Pyrano-Pyridinone Core

No specific studies were found that describe the chemical modification of the central pyrano-pyridinone core of this compound. Research on the synthesis of derivatives through alterations of this heterocyclic system, such as ring-opening, ring-closure, or substitution on the core structure, is not available in the reviewed literature.

Introduction and Functionalization of Peripheral Side Chains

Information regarding the synthetic introduction and subsequent functionalization of peripheral side chains on the this compound scaffold is not documented in the reviewed scientific literature. Studies detailing the addition of various substituents to the this compound molecule to explore structure-activity relationships are not available.

Elucidation of Key Pharmacophoric Features Responsible for Biological Activity

A detailed elucidation of the key pharmacophoric features of this compound that are responsible for its biological activities has not been reported in the scientific literature. While pharmacophore modeling is a common approach to identify the essential structural motifs for biological interaction, such studies specifically focused on this compound are not present in the reviewed databases.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Docking Studies

There is no information available in the public scientific literature regarding Quantitative Structure-Activity Relationship (QSAR) modeling or computational docking studies performed on this compound or its analogues. These computational methods, which are instrumental in understanding the relationship between the chemical structure and biological activity and in predicting the interaction of molecules with biological targets, have not been applied to this compound in any of the reviewed research.

Analytical Method Development and Quantification

Development of Robust Extraction and Purification Methods for Analytical Purposes

The isolation and purification of gentianidine for analytical use necessitate efficient extraction techniques from its natural sources, primarily plants of the Gentiana genus. The choice of solvent and extraction method significantly impacts the yield and purity of the obtained compound.

Extraction:

Solvent Selection: Due to the hydrophilic nature of many alkaloids, including iridoids which can be precursors or co-constituents with this compound, initial extraction is often performed with polar solvents. amu.edu.az Water, ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols are commonly employed. amu.edu.azmdpi.comacademicjournals.orggoogle.com For instance, a 50% methanol solution can be used as an extractant. amu.edu.az The selection of the solvent system is critical as it influences which compounds are co-extracted with this compound. mdpi.com

Extraction Techniques: Common methods include maceration, sonication, and reflux extraction. academicjournals.orggoogle.comtmrjournals.com For example, dried and powdered plant material can be extracted with methanol under ultrasonication. tmrjournals.com Following extraction, the mixture is typically centrifuged to separate the supernatant containing the dissolved compounds from the solid plant material. tmrjournals.com

Purification:

Following initial extraction, a series of purification steps are required to isolate this compound from the complex mixture of co-extracted phytochemicals.

Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases. For instance, an extract can be partitioned between an aqueous phase and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. fao.org Subsequently, the aqueous phase can be extracted with a solvent of intermediate polarity, such as methylene (B1212753) chloride, to isolate the target alkaloids. fao.org

Column Chromatography: This is a fundamental purification technique.

Adsorption Chromatography: Stationary phases like silica (B1680970) gel or alumina (B75360) are used to separate compounds based on their polarity. fao.org For example, an extract can be passed through a silica gel column to separate this compound from other components. fao.org

Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or strong cation-exchange (PCX) cartridges, offer a rapid and efficient method for sample cleanup and concentration. nih.govnih.govresearchgate.net The choice of SPE sorbent depends on the properties of this compound and the matrix. For instance, C18 SPE can be used to clean up urine samples before analysis. nih.gov

pH Adjustment: The basic nature of alkaloids like this compound can be exploited for purification. Adjusting the pH of the extract can alter the charge state of the molecule, influencing its solubility and interaction with chromatographic media. For example, after an initial acidic extraction, the pH can be adjusted to the alkaline range to facilitate further purification steps. researchgate.net

The combination of these methods allows for the preparation of this compound with sufficient purity for use as an analytical standard and for detailed scientific investigation.

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for the final purity assessment and precise quantification of this compound. chromtech.com High-performance liquid chromatography (HPLC) and its advanced variations are the most widely used techniques. ijpbs.comijnrd.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netlcms.cz This hyphenated technique offers exceptional sensitivity and selectivity. researchgate.netlcms.cz

UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. When coupled with a mass spectrometer, it allows for the unambiguous identification and quantification of the target analyte, even in complex matrices.

Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for this compound. This specificity is crucial for trace analysis in biological and environmental samples where matrix interference can be a significant challenge. nih.govrsc.org For instance, a sensitive LC/MS/MS method was developed for the determination of gentamicin (B1671437) components in various biological matrices, demonstrating the power of this technique for trace-level quantification. nih.gov The development of such methods often involves optimizing the mobile phase composition and the mass spectrometer parameters to achieve the desired sensitivity and accuracy. nih.govnih.govresearchgate.net

Table 1: Example Parameters for UPLC-MS/MS Analysis

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with additives like formic acid or heptafluorobutyric acid) researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | Can reach ng/g or ng/mL levels nih.govnih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers often exhibit different biological activities, it is critical to determine the enantiomeric purity of a this compound sample. chiralpedia.com Chiral chromatography is the primary technique used for this purpose. gcms.czchiralpedia.comsigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.czsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. mdpi.com

The development of a chiral chromatographic method involves screening different CSPs and mobile phases to achieve optimal separation (enantioselectivity) and resolution. mdpi.com Supercritical fluid chromatography (SFC) with a chiral column is also emerging as a powerful "green" alternative for enantiomeric separations, often providing faster analysis times and higher efficiency. mdpi.com The goal is to develop a method that can accurately quantify the amount of each enantiomer present, often expressed as the enantiomeric excess (e.e.). chromatographyonline.com

Spectrophotometric and Electrochemical Methods for Quantification

While chromatographic methods are highly specific, spectrophotometric and electrochemical methods can offer simpler, more rapid, and cost-effective alternatives for the quantification of this compound, particularly in bulk samples or simple formulations. japsonline.comactamedicamarisiensis.ro

Spectrophotometric Methods:

UV-Visible spectrophotometry is based on the principle that a compound absorbs light at a specific wavelength. globalresearchonline.net Although some alkaloids have weak UV-absorbing chromophores, derivatization can be employed to enhance their detection. ijpbs.comactamedicamarisiensis.ro For compounds that lack a strong chromophore, indirect spectrophotometric methods can be developed. japsonline.comactamedicamarisiensis.roactamedicamarisiensis.ro This might involve forming a complex with another reagent that has a strong absorbance in the UV-Vis region. For example, a method for gentamicin quantification involved forming a complex with ninhydrin, which produces a colored product that can be measured spectrophotometrically. japsonline.com Another approach involved complexation with copper ions to enhance UV-Vis absorbance. actamedicamarisiensis.roactamedicamarisiensis.ro